
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid is a compound that features an imidazole ring fused to a naphthalene structure Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Vorbereitungsmethoden
The synthesis of 7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid can be achieved through several methods. Common synthetic routes for imidazole-containing compounds include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This involves the reaction of an imidazole with an aldehyde and an amine.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Amino nitrile synthesis: This involves the reaction of an amino nitrile with an aldehyde.
Analyse Chemischer Reaktionen
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form dihydroimidazoles.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Addition: The compound can undergo addition reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include imidazole N-oxides, dihydroimidazoles, and substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The compound can also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Thiabendazole: An antihelmintic agent.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other imidazole-containing compounds.
Eigenschaften
CAS-Nummer |
89782-06-9 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
7-imidazol-1-yl-5,6-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-3-1-2-10-4-5-11(8-13(10)12)16-7-6-15-9-16/h1-3,6-9H,4-5H2,(H,17,18) |
InChI-Schlüssel |
XGVXOHMLRRNEEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2=C1C=CC=C2C(=O)O)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)

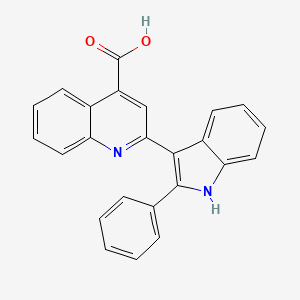

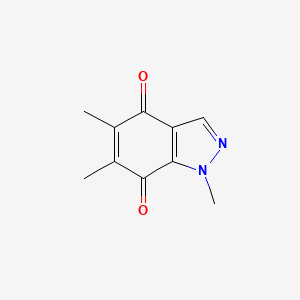

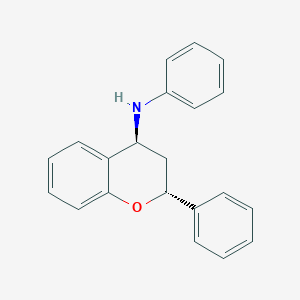

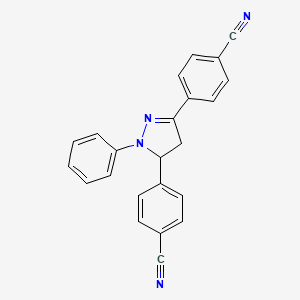

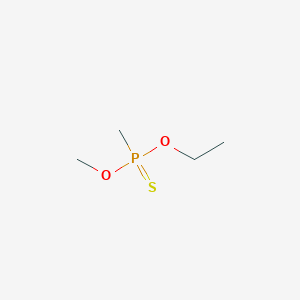
diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)
